molecular formula C18H25FN2O B2749652 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-(2-fluorophenyl)propan-1-one CAS No. 2320379-11-9

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-(2-fluorophenyl)propan-1-one

Cat. No.: B2749652
CAS No.: 2320379-11-9
M. Wt: 304.409
InChI Key: NPKHFFBZVGQNMT-UHFFFAOYSA-N
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Description

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-(2-fluorophenyl)propan-1-one is a useful research compound. Its molecular formula is C18H25FN2O and its molecular weight is 304.409. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Chemical Properties

The compound 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-(2-fluorophenyl)propan-1-one is a subject of interest in synthetic chemistry, particularly in the context of histamine H(3) receptor antagonists and sigma-2 receptor ligands. One study details the synthesis of a related hydroxyproline-based H(3) receptor antagonist, emphasizing the desymmetrization of homopiperazine and a nonextractive sodium triacetoxyborohydride reaction workup (Pippel et al., 2010). Another study reports on sigma-2 receptor ligands with anticancer activity, showcasing the synthesis of new analogs with sub-micromolar activity against various cancer cell lines (Asong et al., 2019).

Anticancer Activities

Significant research has been conducted on the anticancer properties of compounds structurally similar to this compound. One example involves the investigation of SYA013 as a sigma-2 receptor ligand, which has shown inhibition of several cancer cell lines, demonstrating the potential therapeutic applications of these compounds in oncology (Asong et al., 2019).

Chemical Structure and Binding Affinity

Structure-activity relationship (SAR) studies provide insights into how structural modifications affect the binding affinity of compounds at various receptor subtypes. Such studies have been carried out for homopiperazine analogs of haloperidol, revealing new agents with potential as antipsychotic drugs (Peprah et al., 2012).

Synthesis and Pharmacological Screening

The synthesis and pharmacological evaluation of novel derivatives, including those related to benzodiazepines, have been explored for their antimicrobial, analgesic, and anti-inflammatory activities. This research highlights the diverse potential applications of these compounds in treating various conditions (Bhat et al., 2014).

Properties

IUPAC Name

1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(2-fluorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O/c19-17-8-2-1-5-15(17)9-10-18(22)21-12-4-11-20(13-14-21)16-6-3-7-16/h1-2,5,8,16H,3-4,6-7,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKHFFBZVGQNMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)C(=O)CCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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